molecular formula C22H19ClN4O2S B11039525 N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11039525
M. Wt: 438.9 g/mol
InChI Key: GYYPYHHRDFMLKY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for this compound can vary, but here’s a general outline:

        Step 1: Start with the synthesis of the benzothiazole ring. This can be achieved through cyclization of an appropriate precursor.

        Step 2: Introduce the pyrrole ring by reacting the benzothiazole intermediate with an appropriate pyrrole derivative.

        Step 3: Attach the amide group to the pyrrole ring using standard amide-forming reactions.

    • Industrial production methods may involve modifications of these steps, optimization, and scalability.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

      Reduction: Reduction reactions can reduce functional groups (e.g., carbonyls) or the benzothiazole ring itself.

      Substitution: Substitution reactions can occur at various positions on the benzothiazole or pyrrole rings.

      Common Reagents: Specific reagents depend on the reaction type, but examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

      Major Products: These reactions can yield derivatives with modified functional groups or ring structures.

  • Scientific Research Applications

      Medicine: Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.

      Chemistry: Explore its reactivity, stability, and interactions with other molecules.

      Biology: Study its effects on cellular processes, receptors, and enzymes.

      Industry: Assess its use in materials science, catalysis, or other industrial applications.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) due to its structural features.
    • Investigate its binding affinity, cellular uptake, and downstream effects.
    • Pathways involved may include signal transduction, metabolic pathways, or gene expression.
  • Comparison with Similar Compounds

    • Similar benzothiazole-based compounds may exist, but this specific combination of functional groups is unique.
    • Other benzothiazole derivatives may lack the pyrrole ring or the amide group.
    • Examples of similar compounds include benzothiazole-based drugs like omeprazole (antiulcer) or metronidazole (antibacterial).

    Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications.

    Biological Activity

    N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide, identified by its CAS number 1010923-17-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its anticancer properties and other pharmacological effects.

    Chemical Structure and Properties

    The molecular formula of the compound is C22H19ClN4O2SC_{22}H_{19}ClN_{4}O_{2}S, with a molecular weight of 438.9 g/mol. The structure comprises a benzothiazole core linked to a pyrrole ring and an amide functional group, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC22H19ClN4O2S
    Molecular Weight438.9 g/mol
    CAS Number1010923-17-7

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole ring followed by the introduction of the pyrrole and amine functionalities. Detailed synthetic routes can vary but often utilize standard coupling reactions and condensation techniques.

    Anticancer Activity

    Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

    • Ewing's Sarcoma Studies : In a study focused on Ewing's sarcoma, this compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.35 μM against TC32 cells, indicating potent antiproliferative effects .
    • Mechanism of Action : The compound acts as a functional inhibitor of the EWS-FLI1 oncogenic fusion protein, which is crucial in the pathogenesis of Ewing's sarcoma. It was shown to decrease transcriptional activity associated with this protein in a dose-dependent manner .

    Other Pharmacological Activities

    Beyond its anticancer effects, preliminary studies suggest that this compound may possess antibacterial properties. However, further investigation is needed to establish its efficacy against specific bacterial strains.

    Structure-Activity Relationship (SAR)

    A series of derivatives based on the core structure have been synthesized to evaluate their biological activity. The SAR studies revealed that modifications at specific positions on the phenyl ring significantly affect potency:

    Compound ModificationGI50 (μM)Observations
    Unmodified (Lead)0.35High activity against TC32 cells
    4-Methoxy Substitution>10Loss of activity due to steric hindrance
    4-Fluoromethyl0.98Moderate activity; off-target effects noted
    Dimethylamine Derivative0.26Enhanced potency compared to lead

    These findings underscore the importance of specific substituents in modulating biological activity and highlight potential pathways for further drug development.

    Properties

    Molecular Formula

    C22H19ClN4O2S

    Molecular Weight

    438.9 g/mol

    IUPAC Name

    N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

    InChI

    InChI=1S/C22H19ClN4O2S/c23-17-6-3-15(4-7-17)9-10-24-20(28)14-25-21(29)16-5-8-18-19(13-16)30-22(26-18)27-11-1-2-12-27/h1-8,11-13H,9-10,14H2,(H,24,28)(H,25,29)

    InChI Key

    GYYPYHHRDFMLKY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NCCC4=CC=C(C=C4)Cl

    Origin of Product

    United States

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